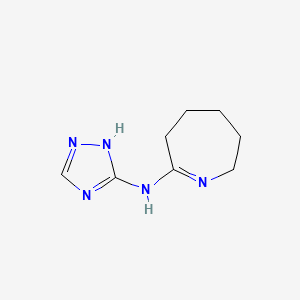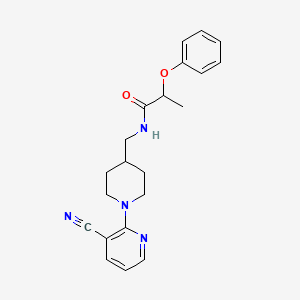![molecular formula C20H23N5O3 B2900911 3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-55-5](/img/structure/B2900911.png)
3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound's structure is characterized by a fusion of purine and imidazo moieties, decorated with functional groups such as ethoxyethyl, methyl, and tolyl substituents. Its diverse structural features make it a versatile candidate for a broad spectrum of chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps may include:
Starting materials: : Select aromatic precursors and aliphatic reagents.
Condensation reactions: : Utilize aldehydes and ketones to form intermediates.
Cyclization: : Employ intramolecular cyclization conditions to fuse purine and imidazo rings.
Functionalization: : Introduce ethoxyethyl, methyl, and tolyl groups through selective substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve:
Batch reactors: : For precise control over reaction conditions.
Continuous flow reactors: : For enhanced efficiency and scalability.
Purification techniques: : Employ crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: : Can form oxidized derivatives under strong oxidizing conditions.
Reduction: : Reduction of certain functional groups may lead to new analogs.
Substitution: : Electrophilic and nucleophilic substitution reactions to modify the compound further.
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenating agents, alkyl halides, nucleophiles.
Major Products: The major products from these reactions often retain the core structure but with modified functional groups that can alter biological and chemical properties.
Scientific Research Applications
Chemistry:
Building block: : Used in the synthesis of more complex molecules.
Catalysts: : As ligands or catalysts in organic reactions.
Biochemical studies: : Probe interactions with biological macromolecules.
Drug development: : Potential as a lead compound for novel therapeutics.
Pharmacological studies: : Investigation into its effects on biological pathways.
Therapeutic agents: : May serve as a prototype for developing drugs targeting specific diseases.
Material science: : Possible use in the development of advanced materials.
Chemical manufacturing: : Intermediate in the production of other industrial chemicals.
Mechanism of Action
The mechanism of action for 3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Its mode of action may include:
Binding to active sites: : Inhibiting enzyme activity or receptor function.
Modulating pathways: : Altering signaling pathways and gene expression.
Inducing conformational changes: : Affecting the structure of target molecules.
Comparison with Similar Compounds
3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique combination of functional groups and structural framework. Similar compounds may include:
Purine derivatives: : Varying functional groups on the purine ring.
Imidazo[2,1-f]purine analogs: : Different substituents on the imidazo and purine rings.
Other fused heterocycles: : Compounds with fused ring systems and similar functionalization patterns.
All set! Anything more you'd like to deep dive into?
Properties
IUPAC Name |
2-(2-ethoxyethyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-5-28-11-10-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-14(3)25(19)15-9-7-6-8-13(15)2/h6-9,12H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKADPTVXQNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2900829.png)
![2-Chloro-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]acetamide](/img/structure/B2900832.png)
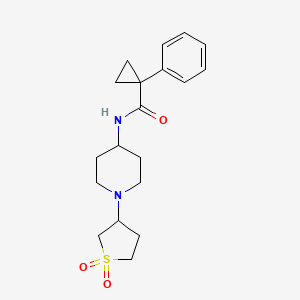
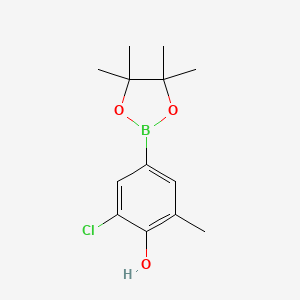
![8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2900838.png)
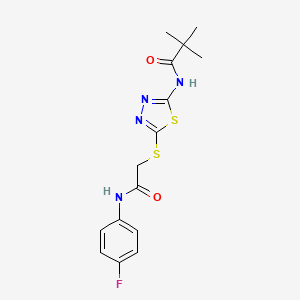
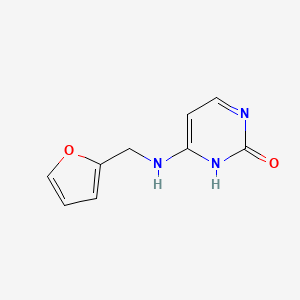
![ethyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2900841.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2900842.png)
![2-phenoxy-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide](/img/structure/B2900845.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2900846.png)
![7-[(2-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2900847.png)
